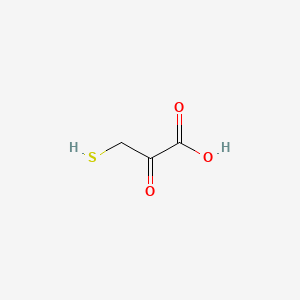

3-メルカプトピルビン酸

概要

科学的研究の応用

3-Mercaptopyruvic acid has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.

Industry: It is used in the production of certain pharmaceuticals and as a precursor in the synthesis of other industrial chemicals.

生化学分析

Biochemical Properties

3-Mercaptopyruvic acid is involved in several biochemical reactions, primarily in the metabolism of sulfur-containing amino acids. It interacts with enzymes such as cysteine aminotransferase and 3-mercaptopyruvate sulfurtransferase. Cysteine aminotransferase catalyzes the transamination of cysteine to form 3-mercaptopyruvic acid, while 3-mercaptopyruvate sulfurtransferase facilitates the transfer of sulfur from 3-mercaptopyruvic acid to other molecules, forming pyruvate in the process . These interactions are crucial for maintaining cellular redox balance and detoxifying harmful substances.

Cellular Effects

3-Mercaptopyruvic acid influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to modulate the activity of redox-sensitive signaling pathways, thereby affecting the expression of genes involved in oxidative stress responses. Additionally, 3-Mercaptopyruvic acid can impact cellular metabolism by altering the levels of key metabolites and influencing the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 3-Mercaptopyruvic acid exerts its effects through several mechanisms. It can bind to and modulate the activity of enzymes involved in sulfur metabolism, such as 3-mercaptopyruvate sulfurtransferase. This binding can lead to the activation or inhibition of these enzymes, resulting in changes in the levels of sulfur-containing compounds and redox status within the cell. Furthermore, 3-Mercaptopyruvic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Mercaptopyruvic acid can vary over time. The compound is relatively unstable and can degrade quickly, which may limit its long-term effectiveness in experimental studies. Short-term exposure to 3-Mercaptopyruvic acid has been shown to produce significant changes in cellular function, including alterations in redox balance and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Mercaptopyruvic acid in animal models are dose-dependent. At low doses, the compound can enhance cellular redox balance and protect against oxidative stress. At higher doses, 3-Mercaptopyruvic acid may exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

3-Mercaptopyruvic acid is involved in several metabolic pathways, including the transsulfuration pathway and the metabolism of sulfur-containing amino acids. It interacts with enzymes such as cysteine aminotransferase and 3-mercaptopyruvate sulfurtransferase, which catalyze key steps in these pathways. These interactions are essential for maintaining cellular sulfur balance and supporting various metabolic processes .

Transport and Distribution

Within cells and tissues, 3-Mercaptopyruvic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability and activity within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the therapeutic potential of 3-Mercaptopyruvic acid .

Subcellular Localization

The subcellular localization of 3-Mercaptopyruvic acid is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific cellular compartments, such as the mitochondria or cytoplasm, where it can exert its biochemical effects. The localization of 3-Mercaptopyruvic acid within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution .

準備方法

合成経路および反応条件

3-メルカプトピルビン酸の合成経路の1つは、ジクロロメタン中のブロモピルビン酸から開始することです。トリフェニルメタンチオールとN,N-ジイソプロピルエチルアミンを加えて、トリチル保護された硫黄原子を持つ誘導体を形成します。 ジクロロメタン中のトリフルオロ酢酸とトリイソプロピルシランを用いた脱保護により、3-メルカプトピルビン酸を高純度で得られます .

工業的生産方法

3-メルカプトピルビン酸の工業的生産方法は、文献では十分に文書化されていません。 研究室で行われた合成方法は、コスト効率と効率性を確保するために適切な修正を加えることで、工業生産に拡大できる可能性があります。

化学反応の分析

反応の種類

3-メルカプトピルビン酸は、酸化、還元、置換反応などのさまざまな種類の化学反応を受けます。

一般的な試薬と条件

酸化: 過酸化水素などの一般的な酸化剤は、3-メルカプトピルビン酸を酸化してジスルフィドを形成します。

還元: 水素化ホウ素ナトリウムなどの還元剤は、3-メルカプトピルビン酸を還元してチオールを形成します。

置換: ハロゲン化化合物との求核置換反応により、さまざまな誘導体を形成できます。

主要な生成物

これらの反応から生成される主要な生成物には、使用される特定の試薬と条件に応じて、ジスルフィド、チオール、およびさまざまな置換誘導体が含まれます。

科学研究における用途

3-メルカプトピルビン酸は、さまざまな科学研究用途があります。

化学: さまざまな化学反応における試薬として、および他の化合物の合成における中間体として使用されます。

生物学: システイン代謝において役割を果たし、さまざまな生理機能を持つシグナル分子である硫化水素の産生に関与しています.

医学: シアン化物中毒の治療における潜在的な使用について研究されてきましたが、短い半減期が臨床的有効性を制限しています.

産業: 特定の医薬品の製造に使用され、他の工業用化学物質の合成における前駆体としても使用されます。

作用機序

3-メルカプトピルビン酸は、主にシステイン代謝における役割を通じてその効果を発揮します。3-メルカプトピルビン酸に変換され、次に3-メルカプトピルビン酸硫黄転移酵素によって作用して硫化水素を生成します。 硫化水素はシグナル分子として作用し、血管拡張や神経保護など、さまざまな生理学的効果をもたらします .

類似化合物との比較

類似化合物

3-メルカプトプロピオン酸: 構造は似ていますが、ケト基がありません。

3-メルカプト乳酸: 似ていますが、ケト基の代わりにヒドロキシル基があります。

システイン: チオール基を持つアミノ酸で、同様の代謝経路に関与しています。

独自性

3-メルカプトピルビン酸は、ケト基のためにユニークであり、他の類似化合物では不可能な特定の代謝反応に参加できます。この構造的特徴により、システイン代謝と硫化水素の産生において重要な中間体となっています。

生物活性

3-Mercaptopyruvic acid (3-MP) is a biologically significant compound that plays a crucial role in sulfur metabolism and has various physiological implications. This article explores the biological activity of 3-MP, focusing on its enzymatic interactions, physiological roles, and potential therapeutic applications.

Overview of 3-Mercaptopyruvic Acid

3-Mercaptopyruvic acid, also known as beta-thiopyruvate, is an intermediate in cysteine metabolism. It is produced from L-cysteine and α-ketoglutarate through the action of cysteine aminotransferase (CAT) and is subsequently utilized by the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) to produce hydrogen sulfide (H₂S) . The compound exists across various organisms, highlighting its fundamental biological importance.

Enzymatic Role and Mechanism

3-Mercaptopyruvate Sulfurtransferase (3-MST)

3-MST catalyzes the conversion of 3-MP to H₂S, which is involved in numerous biological processes, including vasodilation, neurotransmission, and cytoprotection. The reaction mechanism involves the transfer of sulfur from 3-MP to thioredoxin or dihydrolipoic acid .

Key Findings:

- Hydrogen Sulfide Production : 3-MST is a major source of H₂S in mammalian systems, particularly in the brain and cardiovascular tissues .

- Physiological Functions : H₂S produced by 3-MST has been implicated in regulating blood pressure, promoting angiogenesis, and protecting against oxidative stress .

Physiological Implications

The biological activity of 3-MP extends to various physiological and pathological contexts:

-

Cardiovascular Health :

- Studies indicate that increased levels of 3-MST correlate with improved cardiovascular function. Inhibition of 3-MST has been shown to impair mitochondrial respiration and exacerbate cardiac dysfunction .

- A study using 3-MST knockout mice demonstrated impaired vascular reactivity and reduced ATP synthesis, underscoring the enzyme's protective role in heart health .

-

Cancer Biology :

- Elevated expression of 3-MST has been observed in several cancers, including glioblastoma and colon cancer. It appears to confer a cytoprotective effect that promotes tumor aggressiveness .

- Inhibition of 3-MST in cancer cells led to reduced cell mobility and increased apoptosis, suggesting potential therapeutic targets for cancer treatment .

- Neurological Disorders :

Case Study: Glioblastoma

A single-cell transcriptomic analysis revealed that overexpression of 3-MST in glioblastoma tumors was associated with enhanced cell motility and tumor development. Knockdown of 3-MST resulted in reduced tumor burden and improved survival rates in animal models .

Case Study: Cardiovascular Dysfunction

In a study examining burn injury responses, wild-type mice exhibited increased H₂S production post-injury due to active 3-MST. In contrast, mice deficient in this enzyme showed heightened renal injury, indicating the protective role of H₂S in organ damage during acute stress events .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-oxo-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3S/c4-2(1-7)3(5)6/h7H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOLFAIGOXZBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10255-67-1 (mono-hydrochloride salt) | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20862960 | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2464-23-5 | |

| Record name | Mercaptopyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2464-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-MERCAPTOPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z1F5OW4YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。